2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
2-Fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide-based compound featuring a tetrahydroquinoline scaffold substituted with dual fluorinated benzenesulfonyl groups. This structure is optimized for interactions with biological targets, particularly nuclear receptors such as RORγ (Retinoic acid receptor-related orphan receptor gamma), where it acts as an inverse agonist . The compound’s design incorporates fluorine atoms at strategic positions to enhance metabolic stability, binding affinity, and selectivity. Its synthesis typically involves sequential sulfonylation and fluorination steps, as exemplified in analogous tetrahydroquinoline derivatives .
Properties
IUPAC Name |
2-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4S2/c22-16-8-11-18(12-9-16)31(28,29)25-13-3-4-15-7-10-17(14-20(15)25)24-30(26,27)21-6-2-1-5-19(21)23/h1-2,5-12,14,24H,3-4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUWXINGBGNGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Intramolecular α-Amidoalkylation
Adapting Manolov’s method, 7-nitro-1,2,3,4-tetrahydroquinoline is synthesized via SiO₂/PPA-catalyzed cyclization under microwave irradiation (100°C, 1200 W, 60 min). Key parameters:
| Parameter | Value | Yield Impact |
|---|---|---|
| Catalyst loading | 0.06 g/mmol | +15% vs. AcOH |
| Solvent | Toluene | Optimal |
| Irradiation time | 60 min | 95% max |
Post-cyclization, nitro reduction employs Pd/C (4 mol%) under H₂ (1 atm, 15 h), achieving 89% yield of 7-amino-1,2,3,4-tetrahydroquinoline.
Acid-Catalyzed Cyclocondensation
Patent EP2154132A1 details cyclization of propylidene-(4-aminophenyl)-amine with vinyl amines in ethyl acetate/HCl, yielding racemic tetrahydroquinoline. Resolution via chiral HPLC (Chiralpak IC, hexane/iPrOH 80:20) provides enantiomerically pure amine (ee >99%, 34% yield).
Sequential Sulfonylation of the Tetrahydroquinoline Core
Primary Sulfonylation at Position 1
4-Fluorobenzenesulfonyl chloride (1.2 eq) reacts with 7-amino-1,2,3,4-tetrahydroquinoline in CH₂Cl₂ (0°C, 2 h) using Et₃N (2.5 eq) as base:
$$
\text{Amine} + \text{ArSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{ArSO}2\text{-Tetrahydroquinoline} + \text{Et}3\text{NH}^+ \text{Cl}^-
$$
Isolation by aqueous workup (1N HCl wash, Na₂SO₄ drying) gives 1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine in 83% yield.
Secondary Sulfonylation at the N-Position
2-Fluorobenzenesulfonyl chloride (1.1 eq) is added to the mono-sulfonylated intermediate in THF (reflux, 4 h). Excess reagent neutralized with NaHCO₃, followed by silica gel chromatography (EtOAc/hexane 1:3) to afford the target compound in 76% yield.
Critical Side Reactions :
- Over-sulfonylation at position 3 (8–12% byproduct)
- Esterification with solvent (THF) at >100°C (mitigated by TLC monitoring)
Alternative Fluorination Strategies
Pre-Sulfonation Fluorination
Using methodology from C3CC45341C, 2-bromobenzaldehyde undergoes Sonogashira coupling with 1-heptyne (PdCl₂(PPh₃)₂, CuI, 20 mmol scale) to install alkynyl precursors. Subsequent hydrogenation (Pd/C, H₂) and fluorination (Selectfluor®, 80°C, 12 h) yield 2-fluorobenzenesulfonyl chloride (68% over 3 steps).
Post-Sulfonation Halogen Exchange
Patent EP0512953B1 describes PCl₅-mediated chlorination of sulfonic acids followed by HF displacement:
$$
\text{ArSO}3\text{H} \xrightarrow{\text{PCl}5} \text{ArSO}_2\text{Cl} \xrightarrow{\text{HF}} \text{ArF} + \text{HCl}
$$
This route suffers from lower regioselectivity (72:28 para:ortho ratio) compared to direct fluorination.
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity (HPLC) | Cost Index |
|---|---|---|---|
| Microwave + Dual Sulfonylation | 62% | 98.5% | $$$ |
| Acid Cyclization + Resolution | 28% | 99.9% | $$$$ |
| Pre-Fluorinated Sulfonyl Chlorides | 54% | 97.2% | $$ |
Microwave-assisted synthesis demonstrates optimal balance between efficiency and cost, though enantiomeric purity requires post-synthesis resolution.
Scalability and Industrial Considerations
- Catalyst Reusability : SiO₂/PPA retains 92% activity after 5 cycles in microwave reactions
- Solvent Recovery : Toluene and CH₂Cl₂ are distilled (>85% recovery) using rotary evaporators
- Waste Streams : PCl₅ reactions generate HCl gas (scrubbed via NaOH towers), while HF byproducts require CaCO₃ neutralization
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its interactions with biological molecules and potential as a drug candidate.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, altering cellular processes and leading to therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the RORγ Inverse Agonist Family
The compound shares structural homology with several RORγ-targeting agents, as highlighted in Table 1. Key analogs include:
Key Observations:
- Fluorine Substitution: The addition of a second fluorine in the 2,4-difluoro analog (Table 1, row 1) enhances potency (IC50 <1 μmol/L) compared to the mono-fluoro parent compound, likely due to improved hydrophobic interactions with the RORγ ligand-binding domain .
- Core Modification: Replacing the sulfonamide with a benzamide group (Table 1, row 2) reduces activity (IC50 <15 μmol/L), indicating the critical role of sulfonamide in hydrogen-bonding networks .
- Heterocyclic Variants: Substituting the fluorobenzenesulfonyl group with a thiophene-2-carbonyl moiety (Table 1, row 3) alters electronic properties and solubility but lacks reported activity data .
Physicochemical and Pharmacokinetic Properties
- Synthetic Accessibility: Unlike N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (a monoacylglycerol acyltransferase inhibitor), this compound avoids complex cyclopropane-based side chains, simplifying scale-up .
Data Table: Comparative Analysis of Key Analogs
Biological Activity
2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (CAS Number: 951460-51-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and findings from relevant studies.
The molecular formula of the compound is with a molecular weight of 464.5 g/mol. The structure features a tetrahydroquinoline core modified with sulfonamide and fluorine groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 464.5 g/mol |
| CAS Number | 951460-51-8 |
The biological activity of this compound is thought to be mediated through its interactions with various molecular targets, including enzymes and receptors involved in critical physiological processes. The sulfonamide group is known to inhibit certain enzymes by mimicking substrates, while the fluorine atoms may enhance binding affinity and stability.
Biological Activity
Research indicates that derivatives of sulfonamide compounds exhibit significant biological activities, including:
Case Studies and Research Findings
-
Cardiovascular Study :
- Objective : To evaluate the effects of benzenesulfonamide derivatives on cardiac perfusion.
- Methodology : Isolated rat heart models were used to assess changes in perfusion pressure.
- Results : The compound demonstrated a time-dependent decrease in perfusion pressure compared to controls, suggesting a possible mechanism involving calcium channel inhibition .
Group Compound Dose (nM) Effect on Perfusion Pressure I Control - No change II Compound 1 (benzenesulfonamide) 0.001 Decrease observed III Compound 2 (similar derivative) 0.001 Decrease observed - Anticancer Research :
Q & A
Q. Basic
- NMR Spectroscopy : H and F NMR confirm substitution patterns and purity. C NMR identifies carbon environments, critical for verifying sulfonamide and fluorophenyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI-TOF) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and stability under varying pH conditions .
How do electronic effects of fluorine substituents influence the reactivity of this sulfonamide derivative?
Advanced
The electron-withdrawing nature of fluorine atoms:
- Enhances sulfonamide group stability by reducing electron density on the sulfur atom, decreasing susceptibility to nucleophilic attack .
- Modulates pKa of the sulfonamide NH, affecting hydrogen-bonding capacity with biological targets (e.g., enzymes like carbonic anhydrase) .
- Increases lipophilicity, improving membrane permeability but potentially reducing aqueous solubility, requiring co-solvents (e.g., DMSO) in biological assays .
What strategies resolve contradictory biological activity data across different assay systems?
Q. Advanced
- Orthogonal Assays : Cross-validate results using fluorescence polarization, SPR, and enzymatic activity assays to confirm target engagement .
- Purity Analysis : Quantify impurities (e.g., residual solvents, byproducts) via LC-MS and adjust synthetic protocols to minimize batch variability .
- Cellular Context : Account for differences in cell permeability or off-target effects by comparing activity in cell-free vs. cell-based systems (e.g., HEK293 vs. HeLa) .
How to design SAR studies for optimizing the tetrahydroquinoline-sulfonamide scaffold?
Q. Advanced
- Positional Scanning : Systematically vary substituents at the 2-fluorophenyl (e.g., Cl, CF) and tetrahydroquinoline 7-position (e.g., methyl, nitro) to evaluate steric/electronic effects on potency .
- Bioisosteric Replacement : Substitute the sulfonamide with thioamide or phosphonamide groups to assess binding affinity trade-offs .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target active sites and prioritize synthetic targets .
What computational methods predict binding modes with biological targets like carbonic anhydrase?
Q. Advanced
- Molecular Docking : Glide or GOLD software to simulate sulfonamide-Zn coordination in carbonic anhydrase IX .
- MD Simulations : AMBER or GROMACS to assess binding stability over 100 ns trajectories, focusing on fluorine-mediated hydrophobic interactions .
- QM/MM Calculations : Evaluate transition states for sulfonamide-enzyme interactions, particularly fluorine’s role in transition-state stabilization .
What purification methods are effective post-synthesis?
Q. Basic
- Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) to separate sulfonamide byproducts .
- Recrystallization : Ethanol/water (7:3 v/v) achieves >99% purity for crystallography-grade material .
- Prep-HPLC : C18 columns with acetonitrile/water (0.1% TFA) for polar impurities .
How to analyze regioselectivity challenges in sulfonylation reactions during synthesis?
Q. Advanced
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the tetrahydroquinoline to steer sulfonylation to the N1 position .
- Kinetic Control : Monitor reaction progress via TLC to halt at the mono-sulfonylated intermediate before di-substitution occurs .
- DFT Calculations : Compute transition-state energies for competing sulfonylation pathways to identify regioselective conditions .
What are the solubility challenges in biological assays and how to address them?
Q. Basic
- Co-Solvents : Use DMSO (≤0.1% v/v) to solubilize the compound without cytotoxicity .
- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 5% cyclodextrin derivatives to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) for sustained release in cell-based assays .
How to validate target engagement in cellular models using this compound?
Q. Advanced
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of carbonic anhydrase IX in lysates after compound treatment .
- siRNA Knockdown : Correlate reduced target protein expression (e.g., CAIX) with diminished compound efficacy in proliferation assays .
- Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins for identification via Western blot .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
